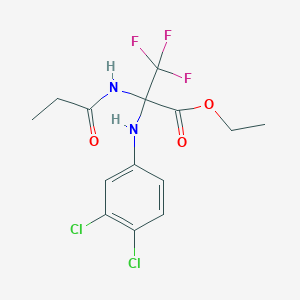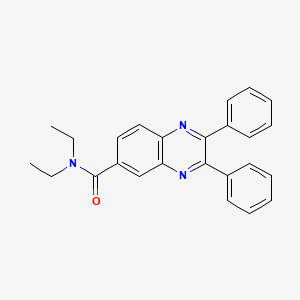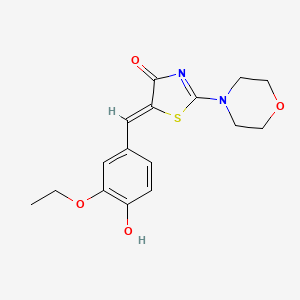
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate is a synthetic organic compound characterized by its complex structure, which includes dichloroaniline and trifluoropropionate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate typically involves multiple steps:
Formation of 3,4-dichloroaniline: This can be synthesized by chlorinating aniline in the presence of a catalyst.
Preparation of the trifluoropropionate moiety: This involves the reaction of ethyl trifluoroacetate with appropriate amines under controlled conditions.
Coupling Reaction: The final step involves coupling 3,4-dichloroaniline with the trifluoropropionate derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes using large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoropropionate group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
類似化合物との比較
Similar Compounds
- Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionate
- Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-acetamidopropionate
Uniqueness
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate is unique due to its specific combination of dichloroaniline and trifluoropropionate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H15Cl2F3N2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C14H15Cl2F3N2O3/c1-3-11(22)21-13(14(17,18)19,12(23)24-4-2)20-8-5-6-9(15)10(16)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,22) |
InChIキー |
PRQNJAJISBQTBA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)

![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)

![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
